N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide
Description
N-{4-[(Cyclopropylmethyl)amino]phenyl}acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a cyclopropylmethylamino group (-NH-CH₂-C₃H₅). Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-[4-(cyclopropylmethylamino)phenyl]acetamide |
InChI |
InChI=1S/C12H16N2O/c1-9(15)14-12-6-4-11(5-7-12)13-8-10-2-3-10/h4-7,10,13H,2-3,8H2,1H3,(H,14,15) |
InChI Key |
BVLLEILDHOIXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylacetic acid with cyclopropylmethylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide is a compound of growing interest in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its applications, supported by data tables and relevant case studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. This effect may be attributed to its ability to bind to enzymes or receptors that regulate cell proliferation and survival .
Neurological Implications
This compound has been explored as a positive allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. By modulating nAChR activity, this compound could potentially be used in the treatment of conditions such as Alzheimer's disease or schizophrenia .
Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In vitro studies assessed the anticancer activity of this compound on human breast cancer cell lines (MCF-7). The compound induced apoptosis at concentrations greater than 50 µM, with significant activation of caspase-3 and caspase-9 pathways.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
Mechanism of Action
The mechanism of action of N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Sulfonamide and Sulfamoyl Derivatives
- N-{4-[(4-Ethoxyanilino)sulfonyl]phenyl}acetamide (C₁₆H₁₈N₂O₄S, MW 334.40): Contains a sulfonyl group linked to a 4-ethoxyphenylamino moiety.
- N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (C₁₅H₁₆N₂O₄S, MW 320.37): Features a sulfamoyl group with a methoxyphenyl substituent. The electron-donating methoxy group could modulate electronic properties, affecting reactivity .
Halogenated and Nitro-Substituted Analogs
- N-[4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]phenyl]acetamide (C₁₄H₁₂ClN₃O₅S, MW 377.78): Incorporates a chloro-nitrobenzene sulfonyl group. Reported melting point: 188–190°C; predicted pKa: 7.33 .
Thiol-Containing Derivatives
- 2-Mercapto-N-[4-(phenylamino)phenyl]acetamide (C₁₄H₁₃N₂OS, MW 257.33): Includes a thiol (-SH) group, which may confer antioxidant or metal-chelating properties. This functional group is absent in the target compound .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | pKa (Predicted) |
|---|---|---|---|---|---|
| N-{4-[(Cyclopropylmethyl)amino]phenyl}acetamide | C₁₂H₁₆N₂O | 204.27 | Cyclopropylmethylamino | Not reported | Not reported |
| N-{4-[(4-Ethoxyanilino)sulfonyl]phenyl}acetamide | C₁₆H₁₈N₂O₄S | 334.40 | Sulfonyl, 4-ethoxyphenylamino | Not reported | Not reported |
| N-[4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]phenyl]acetamide | C₁₄H₁₂ClN₃O₅S | 377.78 | Chloro-nitrobenzene sulfonyl | 188–190 | 7.33 |
| 2-Mercapto-N-[4-(phenylamino)phenyl]acetamide | C₁₄H₁₃N₂OS | 257.33 | Thiol, phenylamino | Not reported | Not reported |
Biological Activity
N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. Its structure features a cyclopropylmethyl group attached to an amino group on a phenyl ring, along with an acetamide functional group. The canonical SMILES representation is CC(=O)NC1=CC=C(C=C1)NCC2CC2.
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminophenylacetic acid with cyclopropylmethylamine under controlled conditions. This method allows for the formation of the desired acetamide structure, which can be optimized in industrial settings for higher yields and purity.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains. Below are key findings:
Antimicrobial Activity
Studies have shown that derivatives of phenylacetamide, including this compound, possess notable antibacterial properties. For instance, a related compound demonstrated an EC50 value of 156.7 µM against Xanthomonas oryzae, outperforming established bactericides such as bismerthiazol .
Table 1: Antibacterial Activity Comparison
| Compound Name | Target Bacteria | EC50 (µM) | Comparison |
|---|---|---|---|
| This compound | Xanthomonas oryzae | 156.7 | Superior to bismerthiazol (230.5 µM) |
| Compound A4 (related derivative) | Xanthomonas axonopodis | 281.2 | Better than thiodiazole copper (476.52 µM) |
| Compound A6 (related derivative) | Xanthomonas oryzae | 144.7 | Promising results compared to commercial agents |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Initial studies suggest that it may interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways. Although detailed mechanisms are still under investigation, preliminary results indicate potential efficacy in inhibiting tumor growth .
The biological activity of this compound is hypothesized to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Binding : It could bind to specific receptors that modulate cellular signaling pathways related to inflammation or cancer progression .
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of this compound in various biological assays:
- Antibacterial Efficacy : In vitro studies demonstrated significant antibacterial effects against multiple strains of bacteria, suggesting its potential as a new therapeutic agent in treating bacterial infections.
- Cytotoxicity Assays : Evaluations in cell lines showed that certain derivatives did not significantly decrease cell viability at effective concentrations, indicating a favorable safety profile .
- Scanning Electron Microscopy (SEM) : SEM studies confirmed that treatment with the compound led to visible damage to bacterial cell membranes, supporting its mechanism as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging intermediates like 4-aminophenylacetamide derivatives. For example, cyclopropane-containing amines (e.g., cyclopropylmethylamine) may react with activated aryl halides or nitro precursors under Pd-catalyzed coupling or hydrogenation conditions . Purity is maximized by column chromatography or recrystallization, monitored via HPLC (≥95% purity threshold). Reaction solvents (e.g., DMF, ethanol) and temperature (60–120°C) critically affect regioselectivity and byproduct formation .
Q. How can researchers validate the structural integrity of This compound using spectroscopic techniques?
- Methodological Answer: Combine -/-NMR to confirm the cyclopropylmethyl group (e.g., characteristic splitting patterns at δ 0.5–1.5 ppm) and the acetamide moiety (NH resonance at δ 6.5–8.0 ppm). High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., CHNO) within 3 ppm error. IR spectroscopy verifies carbonyl stretching (~1650 cm) and NH bending (~1550 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for This compound derivatives?
- Methodological Answer: Discrepancies in IC values or receptor-binding affinities often stem from assay variability (e.g., cell lines, incubation times). Standardize protocols using positive controls (e.g., known kinase inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence polarization). Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., electron-withdrawing groups on the phenyl ring enhance potency in kinase inhibition) .
Q. How can computational modeling predict the binding mode of This compound to target proteins?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or serotonin receptors). Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein interactions. Key parameters include binding free energy (ΔG) and hydrogen-bond occupancy. Compare results with mutagenesis studies to confirm critical residues (e.g., Tyr355 in COX-2) .
Q. What experimental approaches mitigate toxicity risks during in vivo studies of This compound?
- Methodological Answer: Conduct acute toxicity assays (OECD 423) to determine LD. For chronic toxicity, use hepatic microsomal stability tests (CYP450 inhibition) and genotoxicity screens (Ames test). Structure-toxicity relationships (STR) can guide modifications (e.g., replacing cyclopropyl with trifluoromethoxy groups reduces hepatotoxicity) .
Data-Driven Research Challenges
Q. How do crystallographic studies inform polymorphism risks in This compound?
- Methodological Answer: X-ray diffraction reveals packing motifs (e.g., head-to-tail vs. herringbone). Polymorph stability is assessed via DSC (melting point variations >5°C indicate distinct forms). Solvent-mediated transformation experiments (e.g., slurrying in ethanol/water) identify the most thermodynamically stable polymorph. Hydrogen-bond networks (e.g., N–H⋯O=C) dominate lattice energy .
Q. What patent search strategies ensure comprehensive prior-art analysis for novel This compound analogs?
- Methodological Answer: Use IUPAC nomenclature and SMILES strings in databases (e.g., USPTO, Espacenet). Filter by IPC codes (e.g., C07C231/00 for amides) and keywords (e.g., "cyclopropylmethylamino"). Include non-patent literature (e.g., PubMed) to capture academic disclosures. Cross-reference Markush claims to identify broad structural claims .
Tables for Critical Data Comparison
| Property | Reported Values | Technique | Reference |
|---|---|---|---|
| Melting Point | 145–148°C | DSC | |
| LogP (Octanol-Water) | 1.8 ± 0.2 | Shake-flask/HPLC | |
| Aqueous Solubility (25°C) | 0.12 mg/mL | UV-Vis Spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
